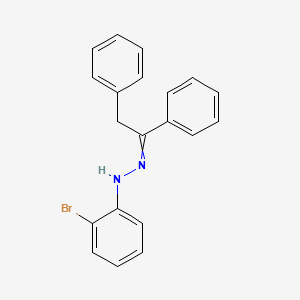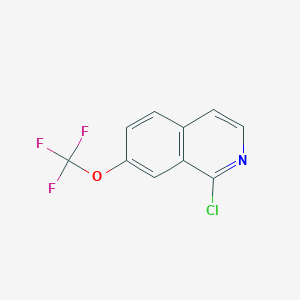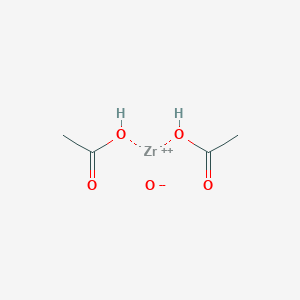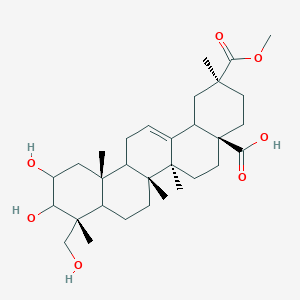
3-fluoro(2,2,3,4,5,5,6,6-(2)H)piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro(2,2,3,4,5,5,6,6-(2)H)piperidin-4-ol is a fluorinated piperidine derivative Fluorinated compounds are known for their unique chemical properties, such as increased stability and reactivity, which make them valuable in various scientific and industrial applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro(2,2,3,4,5,5,6,6-(2)H)piperidin-4-ol typically involves the fluorination of piperidine derivatives. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the piperidine ring. This can be achieved using reagents such as sodium fluoride or potassium fluoride in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of fluorinated piperidine derivatives often involves large-scale fluorination processes. These processes may use specialized equipment to handle the reactive fluorinating agents and ensure the safety and efficiency of the reaction. The choice of reagents and conditions can vary depending on the specific requirements of the production process .
化学反応の分析
Types of Reactions
3-fluoro(2,2,3,4,5,5,6,6-(2)H)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce a more saturated piperidine derivative .
科学的研究の応用
3-fluoro(2,2,3,4,5,5,6,6-(2)H)piperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 3-fluoro(2,2,3,4,5,5,6,6-(2)H)piperidin-4-ol involves its interaction with molecular targets and pathways. The fluorine atom can influence the compound’s binding affinity and selectivity for specific targets, such as enzymes or receptors. This can result in altered biological activity and therapeutic potential .
類似化合物との比較
Similar Compounds
4-hydroxypiperidine: A non-fluorinated analog with similar structural features.
3-fluoropyridine: Another fluorinated heterocycle with distinct chemical properties.
2,3,4,5,6-pentafluorobenzaldehyde: A highly fluorinated aromatic compound with different reactivity.
Uniqueness
3-fluoro(2,2,3,4,5,5,6,6-(2)H)piperidin-4-ol is unique due to the presence of both a fluorine atom and a hydroxyl group on the piperidine ring.
特性
分子式 |
C5H10FNO |
|---|---|
分子量 |
127.19 g/mol |
IUPAC名 |
2,2,3,3,4,5,6,6-octadeuterio-5-fluoropiperidin-4-ol |
InChI |
InChI=1S/C5H10FNO/c6-4-3-7-2-1-5(4)8/h4-5,7-8H,1-3H2/i1D2,2D2,3D2,4D,5D |
InChIキー |
BZSUXEBLJMWFSV-JVKIUYSHSA-N |
異性体SMILES |
[2H]C1(C(NC(C(C1([2H])O)([2H])F)([2H])[2H])([2H])[2H])[2H] |
正規SMILES |
C1CNCC(C1O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[1-(2-aminopropanoyl)piperidin-3-yl]acetamide](/img/structure/B14785687.png)

![4-(2,2-difluoro-4,5,6,10,11,12-hexamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)benzoate](/img/structure/B14785702.png)

![2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;(10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate;5-fluoro-1H-pyrimidine-2,4-dione](/img/structure/B14785714.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-prop-2-enylpyrimidine-2,4-dione](/img/structure/B14785720.png)
![N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]methanesulfonamide](/img/structure/B14785729.png)
![2-[(2-amino-3-methylbutanoyl)amino]-N-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-5-(carbamoylamino)pentanamide](/img/structure/B14785730.png)

